molecular formula C19H13BrFN5O2S B2979203 N-(4-bromophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide CAS No. 1251603-57-2

N-(4-bromophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

Cat. No.: B2979203
CAS No.: 1251603-57-2
M. Wt: 474.31
InChI Key: SFOCXXIKQMYXLS-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a triazolo-pyrazine derivative featuring a 1,2,4-triazolo[4,3-a]pyrazine core substituted with a 3-fluorophenylsulfanyl group at position 8 and a 4-bromophenylacetamide moiety at position 2. The compound’s molecular formula is C₂₁H₁₄BrFN₅O₂S, with an average mass of 503.34 g/mol (calculated based on structural analogs in ). Its structure combines halogenated aromatic systems (bromine and fluorine) and a sulfanyl linker, which may enhance binding interactions in biological targets while influencing physicochemical properties like solubility and metabolic stability.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[8-(3-fluorophenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFN5O2S/c20-12-4-6-14(7-5-12)23-16(27)11-26-19(28)25-9-8-22-18(17(25)24-26)29-15-3-1-2-13(21)10-15/h1-10H,11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOCXXIKQMYXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multiple steps:

    Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrazine ring.

    Introduction of the Bromophenyl Group: This can be achieved through a substitution reaction where a bromophenyl group is introduced to the triazolopyrazine core.

    Attachment of the Fluorophenylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions can occur at the oxo group, potentially converting it to a hydroxyl group.

    Substitution: The bromophenyl and fluorophenyl groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles depending on the desired substitution.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Research: The compound can be used as a probe to study biological pathways and mechanisms.

    Materials Science: Its unique structure may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and fluorophenyl groups may facilitate binding to these targets, while the triazolopyrazine core may play a role in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : The 4-bromophenyl group in the target compound may enhance hydrophobic interactions compared to the 4-methoxybenzyl () or 2,5-dimethylphenyl () groups. Bromine’s larger atomic radius vs. chlorine () could increase steric hindrance or polarizability.
  • Sulfanyl Linker : The 3-fluorophenylsulfanyl group in the target compound introduces ortho-fluorine substitution, which may alter electronic effects compared to para-substituted analogs (e.g., 4-chlorobenzylsulfanyl in ) .

Physicochemical Properties

Molecular Weight and Solubility

The target compound (503.34 g/mol) is heavier than analogs like (469.94 g/mol) and (473.94 g/mol) due to the bromine atom and fluorophenyl group.

Crystallography and Conformation

Structural studies of related N-substituted acetamides (e.g., ) reveal that dihedral angles between aromatic rings influence packing and stability. For example, in N-(4-bromophenyl)-2-(aryl)acetamides, dihedral angles of ~66° between aromatic planes () suggest moderate conjugation disruption, which may apply to the target compound’s 4-bromophenyl and 3-fluorophenyl groups .

Spectroscopic Comparisons

NMR data for triazolo-pyrazine derivatives () indicate that substituents at positions analogous to regions A (protons 39–44) and B (29–36) cause distinct chemical shifts. For the target compound, the 3-fluorophenylsulfanyl group may perturb chemical environments in these regions compared to 4-chlorobenzylsulfanyl analogs .

Biological Activity

N-(4-bromophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, antibacterial effects, and mechanisms of action based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H18BrFN2OSC_{23}H_{18}BrFN_2OS with a molecular weight of approximately 469.4 g/mol. Its structure includes a triazolo[4,3-a]pyrazine core, which is known for various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the triazolo[4,3-a]pyrazine scaffold. For instance, derivatives have shown significant anti-tumor activity against several cancer cell lines:

CompoundCancer Cell LineIC50 (μM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

The compound 22i , a close relative of this compound, demonstrated potent inhibition of c-Met kinase activity (IC50 = 48 nM), suggesting that similar derivatives may exhibit comparable anticancer effects through targeted kinase inhibition .

Antibacterial Activity

The antibacterial properties of triazolo[4,3-a]pyrazine derivatives have also been investigated. Several studies report moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria:

CompoundBacterial StrainMIC (μg/mL)
1eStaphylococcus aureus32
1eEscherichia coli16

These findings suggest that modifications in the chemical structure can enhance antibacterial potency .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes such as acetylcholinesterase and urease.
  • Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : The ability to promote programmed cell death has been observed through various assays including Annexin V-FITC/PI staining.

Case Studies

Several case studies have documented the efficacy of triazolo[4,3-a]pyrazine derivatives:

  • Case Study 1 : A derivative similar to this compound was tested in vivo for its anti-tumor effects in mice bearing tumor xenografts. The results indicated a significant reduction in tumor size compared to controls.
  • Case Study 2 : In vitro studies on bacterial strains demonstrated that certain modifications in the triazolo[4,3-a]pyrazine structure enhanced antibacterial activity significantly compared to traditional antibiotics.

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